(R)-Dibenzyl 2-aminopentanedioate hydrochloride
CAS No.: 146844-02-2
Cat. No.: VC0556034
Molecular Formula:
Molecular Weight: 363.9
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146844-02-2 |
---|---|
Molecular Weight | 363.9 |
IUPAC Name | dibenzyl (2R)-2-aminopentanedioate;hydrochloride |
Standard InChI | InChI=1S/C19H21NO4.ClH/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;/h1-10,17H,11-14,20H2;1H/t17-;/m1./s1 |
SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl |
Introduction
Chemical Identity and Structure
(R)-Dibenzyl 2-aminopentanedioate hydrochloride (CAS No. 146844-02-2) is an amino acid derivative, specifically an esterified form of D-glutamic acid. It has a molecular formula of C19H22ClNO4 and a molecular weight of 363.84 g/mol . The compound is also known by several synonyms including D-glutamic acid-Alpha,Gamma-dibenzyl ester hydrochloride, D-Glutamic acid dibenzyl ester hydrochloride, and H-D-Glu(OBzl)-OBzl·HCl .
The chemical structure features a D-glutamic acid backbone with both carboxylic acid groups protected as benzyl esters, and the amino group present as the hydrochloride salt. The "(R)" designation in the name indicates the specific stereochemistry at the alpha carbon atom, which is critical for its biological activity and applications.
Chemical Identifiers
The compound can be identified through several standardized chemical notation systems as shown in the table below:
Identifier | Value |
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CAS Number | 146844-02-2 |
IUPAC Name | dibenzyl (2R)-2-aminopentanedioate;hydrochloride |
Standard InChI | InChI=1S/C19H21NO4.ClH/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;/h1-10,17H,11-14,20H2;1H/t17-;/m1./s1 |
SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl |
PubChem Compound ID | 45789900 |
Physical and Chemical Properties
(R)-Dibenzyl 2-aminopentanedioate hydrochloride typically appears as a white powder . As an amino acid derivative, it possesses both acidic and basic functional groups, though the amino group is protonated as the hydrochloride salt.
The presence of benzyl ester groups makes this compound more lipophilic than the parent amino acid, which influences its solubility characteristics and applications in organic synthesis. The ester groups also provide protection for the carboxylic acid functionalities, which is important for specific synthetic applications .
Solubility and Solution Preparation
The compound is used in research settings where precise solution preparation is often required. The following table provides guidance for preparing stock solutions of various concentrations:
Stock Concentration | Amount of Compound |
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1 mg | |
1 mM | 2.7485 mL |
5 mM | 0.5497 mL |
10 mM | 0.2748 mL |
For solution preparation, it is recommended to select the appropriate solvent based on the compound's solubility. Once prepared, these solutions should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing cycles .
Synthesis and Preparation
While the search results don't provide specific synthetic routes for (R)-Dibenzyl 2-aminopentanedioate hydrochloride, this compound is typically synthesized from D-glutamic acid through esterification of both carboxylic acid groups with benzyl alcohol. The reaction generally involves:
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Protection of the amino group
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Esterification of both carboxylic acids with benzyl groups (typically using benzyl bromide or benzyl alcohol with an acid catalyst)
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Deprotection of the amino group
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Formation of the hydrochloride salt
The stereochemistry at the alpha carbon is maintained throughout the synthesis, preserving the D-configuration of the starting glutamic acid.
Applications in Research and Industry
Pharmaceutical Applications
(R)-Dibenzyl 2-aminopentanedioate hydrochloride serves as an important building block in medicinal chemistry and pharmaceutical development. Its applications include:
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Precursor in drug synthesis
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Building block for complex organic molecules
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Intermediate in the synthesis of peptides and peptidomimetics
As noted in the search results, "The amino group allows for interactions with biological targets such as enzymes or receptors, potentially influencing metabolic pathways". This makes it valuable in exploring new therapeutic agents.
Research Applications
In research settings, this compound is primarily used for:
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Structure-activity relationship studies
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Development of novel pharmaceutical ingredients
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Organic synthesis of more complex structures
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Preparation of derivatives with enhanced pharmacological properties
Quantity | Indicative Price Range (EUR) |
---|---|
1 mg | 37.00 |
5 mg | 46.00-94.00 |
10 mg | 63.00-96.00 |
25 g | 197.00 |
50 g | 116.00 |
100 g | 214.00 |
Most suppliers offer the compound with a purity of ≥95% or ≥97%, making it suitable for research and developmental purposes .
Quality Control and Analysis
Quality control for (R)-Dibenzyl 2-aminopentanedioate hydrochloride typically involves:
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Confirmation of structure through spectroscopic methods:
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NMR spectroscopy (1H and 13C NMR)
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Mass spectrometry
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Infrared spectroscopy
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Purity assessment:
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High-performance liquid chromatography (HPLC)
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Elemental analysis
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Optical rotation (to confirm the correct stereochemistry)
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Some suppliers provide NMR spectral data with their products, allowing researchers to verify the compound's identity and purity before use .
Research Significance
(R)-Dibenzyl 2-aminopentanedioate hydrochloride has significance in several research domains:
Medicinal Chemistry
The compound's importance in medicinal chemistry stems from:
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Its role as a protected form of D-glutamic acid, which is an important amino acid in numerous biological processes
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The potential for selective modifications of the molecule due to the protected carboxylic acid groups
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Its utility in developing compounds that target specific biological pathways
Synthetic Applications
In organic synthesis, this compound is valuable because:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume